molecular formula C20H23N3O7S B3736767 N-(2,4-dimethoxyphenyl)-2-nitro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide

N-(2,4-dimethoxyphenyl)-2-nitro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide

Cat. No.: B3736767
M. Wt: 449.5 g/mol
InChI Key: WTTNHHFTNNUOFD-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-nitro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide: is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonamide group, a nitro group, and a pyrrolidin-1-ylethyl group attached to a 2,4-dimethoxyphenyl ring

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-nitro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O7S/c1-29-15-9-10-16(18(13-15)30-2)22(14-20(24)21-11-5-6-12-21)31(27,28)19-8-4-3-7-17(19)23(25)26/h3-4,7-10,13H,5-6,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTNHHFTNNUOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)N2CCCC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-nitro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide typically involves multiple steps:

    Formation of Pyrrolidin-1-ylethyl Group: This step involves the reaction of a suitable precursor with pyrrolidine under controlled conditions to form the pyrrolidin-1-ylethyl group.

    Final Coupling: The final step involves coupling the intermediate products to form the target compound under specific reaction conditions, such as temperature and pH control.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo oxidation reactions to form nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amines.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic systems for organic synthesis.

    Material Science: Incorporated into polymers and materials for enhanced properties.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its sulfonamide group.

    Drug Development: Investigated as a potential lead compound for developing new pharmaceuticals.

Medicine

    Antimicrobial Activity: Explored for its potential antimicrobial properties.

    Cancer Research: Studied for its effects on cancer cell lines and potential as an anticancer agent.

Industry

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-nitro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The nitro group may also contribute to its biological activity through redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
  • N-(2,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide

Uniqueness

N-(2,4-dimethoxyphenyl)-2-nitro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups in a single molecule allows for diverse applications and interactions that are not observed in similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-2-nitro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-2-nitro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide

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